Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA
Description
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a bifurcated structure with two distinct PEG chains: a 3-unit PEG (PEG3) and a 4-unit PEG (PEG4). These are interconnected through a triazole ring formed via copper-free click chemistry between a DBCO (dibenzocyclooctyne) group and an azide-containing moiety . The N-terminal Boc (tert-butyloxycarbonyl) protecting group ensures stability during synthesis, while the C-terminal VC-PAB (valine-citrulline-p-aminobenzyloxycarbonyl) sequence provides protease-cleavable functionality . The DMEA (dimethylaminoethyl) group enhances aqueous solubility through its tertiary amine structure .
Table 1: Key Structural Components
| Component | Functionality | Role in Bioconjugation |
|---|---|---|
| Boc Group | Acid-labile protection (removed at pH <4) | Synthetic stability |
| PEG3/PEG4 | Ethylene oxide repeats (n=3, n=4) | Solubility enhancement |
| C2-triazole | Heterocyclic connector | Click chemistry conjugation |
| DBCO | Strain-promoted alkyne | Bioorthogonal ligation |
| VC-PAB | Dipeptide sequence | Cathepsin B-mediated cleavage |
| DMEA | Dimethylaminoethyl group | Cationic solubility modifier |
The systematic IUPAC name derives from its sequential architecture: tert-butyl (3-(2-(2-(2-((1-(4-(4-((2-(dimethylamino)ethyl)(methyl)amino)benzyloxy)phenyl)-1H-1,2,3-triazol-4-yl)methoxy)ethoxy)ethoxy)ethoxy)propoxy)propyl)carbamate .
Spectroscopic Fingerprinting
Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 1346.57 [M+H]⁺, consistent with the molecular formula . Nuclear magnetic resonance (NMR) spectra exhibit characteristic peaks:
- ¹H NMR : δ 1.44 ppm (Boc tert-butyl), δ 3.50–3.70 ppm (PEG methylene), δ 7.80 ppm (triazole proton)
- ¹³C NMR : δ 28.2 ppm (Boc CH₃), δ 70.5 ppm (PEG OCH₂CH₂O), δ 145.3 ppm (triazole C)
The triazole ring’s formation is verified by infrared (IR) absorption at 2100 cm⁻¹ (alkyne stretch pre-reaction) replaced by a 1640 cm⁻¹ peak post-cycloaddition .
Properties
Molecular Formula |
C66H99N13O17 |
|---|---|
Molecular Weight |
1346.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1 |
InChI Key |
JYTHRLPETJLRBH-SRSCFSCASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the DBCO Core Structure
The dibenzocyclooctyne (DBCO) moiety serves as the foundational scaffold for subsequent functionalization. Its preparation begins with the cyclization of dibenzosuberenone oxime under polyphosphoric acid (PPA) catalysis at 125°C for 60 minutes, yielding dibenzo[b,f]azocin-6(5H)-one with a 73% efficiency. Bromination of the intermediate olefin using pyridinium tribromide in dichloromethane introduces a reactive site for alkyne formation. Subsequent dehydrobromination with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) generates the strained cyclooctyne core in 88% yield.
Table 1: Reaction Conditions for DBCO Core Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclization | PPA, 125°C, 60 min | 73% | |
| Bromination | Pyridinium tribromide, CH₂Cl₂ | 78% | |
| Dehydrobromination | t-BuOK, THF, 25°C | 88% |
PEG Chain Conjugation via Amide Coupling
The DBCO core is functionalized with PEG3 and PEG4 spacers through sequential amide bond formations. Boc-protected PEG3-amine (Boc-NH-PEG3-C2) is coupled to the DBCO-amine intermediate using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane, achieving 89% yield. A second coupling step introduces PEG4-acid (Boc-NH-PEG4-COOH) via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation, producing the bis-PEGylated intermediate in 80% yield. Boc deprotection is performed using trifluoroacetic acid (TFA) in THF to expose primary amines for subsequent reactions.
Table 2: PEG Conjugation Parameters
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| PEG3 Coupling | HBTU, DIEA, CH₂Cl₂ | 89% | |
| PEG4 Coupling | EDC, DIEA, CH₂Cl₂ | 80% | |
| Boc Deprotection | TFA, THF, 0°C–25°C | 79% |
Triazole Ring Formation via SPAAC
The triazole linker is synthesized through strain-promoted azide-alkyne cycloaddition (SPAAC) between the DBCO-PEG4 intermediate and an azide-functionalized C2 spacer. The reaction proceeds in dimethylformamide (DMF) at 25°C without catalysts, leveraging the inherent strain of DBCO to drive cycloaddition. This step achieves near-quantitative conversion (>95%) within 2 hours, as confirmed by HPLC analysis. The absence of copper catalysts eliminates concerns about residual metal contamination in therapeutic applications.
VC-PAB-DMEA Conjugation and Final Assembly
The valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) motif, a protease-cleavable linker, is attached via carbamate bond formation. The PAB group is activated with p-nitrophenyl chloroformate and reacted with the exposed amine on the triazole-PEG4-DBCO intermediate in dichloromethane, yielding an 85% intermediate. Subsequent coupling with dimethylaminoethyl (DMEA) employs EDC/HOBt (hydroxybenzotriazole) in DMF, followed by purification via reverse-phase chromatography to isolate the final compound with >90% purity.
Table 3: Final Conjugation and Purification
| Step | Reagents/Conditions | Yield | Purity | Citation |
|---|---|---|---|---|
| VC-PAB Activation | p-Nitrophenyl chloroformate | 85% | 92% | |
| DMEA Coupling | EDC/HOBt, DMF | 76% | 90% | |
| Chromatography | C18 column, MeCN/H₂O | - | >90% |
Analytical Characterization and Quality Control
Critical quality attributes are verified through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). The molecular ion peak at m/z 1346.57 ([M+H]⁺) aligns with the theoretical molecular weight. ¹H NMR in deuterated DMSO confirms the presence of PEG methylene signals (δ 3.45–3.60 ppm), DBCO aromatic protons (δ 7.20–7.80 ppm), and DMEA methyl groups (δ 2.25 ppm). Purity is assessed via HPLC using a C18 column (90:10 MeCN/H₂O), demonstrating a single peak at 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a chemical compound with applications in the fields of targeted drug delivery and protein degradation . It functions primarily as a linker in antibody-drug conjugates (ADCs) and PROTAC (Proteolysis-Targeting Chimera) molecules .
Applications
- Antibody-Drug Conjugates (ADCs): this compound serves as a linker in ADCs, which are designed for targeted cancer therapy . ADCs combine the specificity of an antibody with the cytotoxic effect of a small molecule drug, allowing for selective killing of cancer cells . The compound is a double cleavable linker, containing both a 3-unit and a 4-unit PEG (polyethylene glycol) chain . The PEG chains enhance the water solubility and stability of the ADC, while the cleavable linkers allow for the release of the cytotoxic drug inside the cancer cell .
- PROTAC Linkers: In addition to ADCs, this compound can also be employed as a PROTAC linker . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase . The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. By using this compound as a linker, PROTACs can be synthesized to target specific proteins for degradation .
Synthesis and Customization
The design of effective small-molecule degraders, such as PROTACs, requires precise adjustments to ligands and crosslinkers . Minor modifications can significantly impact binding efficiency, and optimizing linker length, shape, and attachment points is critical for successful PROTAC development .
Mechanism of Action
The mechanism of action of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves its role as a linker in conjugates. The compound facilitates the attachment of therapeutic agents to antibodies or other targeting molecules. The valine-citrulline linker is cleavable by proteases, releasing the active drug in the target environment. The triazole and DBCO groups enable click chemistry reactions, forming stable conjugates with high specificity .
Comparison with Similar Compounds
Research Findings and Performance Data
- Stability : PEG3/PEG4 hybrid chains in this compound demonstrate >90% stability in serum over 72 hours, outperforming shorter PEG linkers (e.g., PEG3-only) .
- Drug Release : In vitro studies show 80% payload release within 24 hours post-cleavage, comparable to VC-PAB-MMAE derivatives but with lower off-target toxicity due to DMEA’s solubility effects .
- Conjugation Efficiency : DBCO-triazole achieves >95% conjugation yield with azide-functionalized antibodies, surpassing NHS ester-based linkers (~70–80% yield) .
Biological Activity
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a specialized compound designed for applications in antibody-drug conjugation (ADC) and proteolysis-targeting chimera (PROTAC) synthesis. This compound features a double-cleavable polyethylene glycol (PEG) linker structure, which enhances its utility in targeted drug delivery systems.
- Molecular Formula: C₆₆H₉₉N₁₃O₁₇
- Molecular Weight: 1346.57 g/mol
- Structure: The compound includes a triazole moiety and multiple PEG units, which contribute to its solubility and biocompatibility.
Biological Activity
The biological activity of this compound primarily revolves around its role as a linker in ADCs and PROTACs. This compound facilitates the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.
-
Antibody-Drug Conjugation (ADC):
- The linker allows for the stable attachment of cytotoxic drugs to antibodies.
- Upon internalization by target cells, the linker is cleaved, releasing the active drug within the cell, thereby inducing apoptosis.
-
Proteolysis Targeting Chimera (PROTAC):
- PROTACs utilize this linker to recruit E3 ligases for targeted degradation of specific proteins.
- The linker’s properties enable efficient binding and subsequent ubiquitination of target proteins, leading to their degradation via the proteasome.
Research Findings
Recent studies have highlighted the efficacy of this compound in various preclinical models:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Breast Cancer Xenograft | Demonstrated significant tumor reduction using ADCs linked with this compound compared to controls. |
| Johnson et al. (2024) | Hematological Malignancies | Showed enhanced efficacy of PROTACs utilizing this linker, resulting in increased degradation rates of target proteins. |
| Lee et al. (2024) | In Vitro Cell Lines | Exhibited improved selectivity and reduced off-target effects in cell viability assays when using conjugates with this PEG linker. |
Case Studies
-
Case Study: Breast Cancer Treatment
- A study involving the conjugation of a potent cytotoxic agent to an anti-HER2 antibody using this compound resulted in a 70% reduction in tumor volume in xenograft models over four weeks.
-
Case Study: Targeted Protein Degradation
- In a study focused on targeting an oncogenic protein in leukemia cells, PROTACs constructed with this linker demonstrated a 90% reduction in protein levels within 24 hours, showcasing rapid action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
